molecular formula C7H5N3O2 B1343825 Imidazo[1,2-a]pyrazine-3-carboxylic acid CAS No. 1265896-03-4

Imidazo[1,2-a]pyrazine-3-carboxylic acid

Cat. No. B1343825
CAS RN: 1265896-03-4
M. Wt: 163.13 g/mol
InChI Key: FXBLRUPBVBHCTR-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrazine-3-carboxylic acid is a compound with a molecular weight of 163.14 . It acts as a versatile scaffold in organic synthesis and drug development .


Synthesis Analysis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies .


Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyrazine-3-carboxylic acid is represented by the Inchi Code: 1S/C7H5N3O2/c11-7(12)5-3-9-6-4-8-1-2-10(5)6/h1-4H, (H,11,12) .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies .


Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyrazine-3-carboxylic acid has a molecular weight of 163.14 . It is a solid substance that should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

Optoelectronic Devices

These compounds have potential in materials science, particularly in the development of optoelectronic devices due to their luminescent properties .

Sensors

Imidazo[1,2-a]pyrazine derivatives can be used in sensor technology. Their unique chemical structure allows them to interact with various substances, making them useful for detecting specific chemicals or environmental conditions .

Anti-Cancer Drugs

There is research exploring the use of these compounds in pharmaceuticals, specifically as anti-cancer drugs. Their ability to interact with biological systems could make them effective in targeting cancer cells .

Confocal Microscopy and Imaging

These derivatives can serve as emitters for confocal microscopy and imaging. Their luminescent properties enhance imaging techniques used in scientific research .

Safety and Hazards

The safety information for Imidazo[1,2-a]pyrazine-3-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . This review article is an effort to compile the progress made in synthetic methods and to illustrate its reactivity and multifarious biological activity . This review is mainly based on the pattern and position of the substitution, and should help the scientific community to bring about future developments .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyrazine-3-carboxylic acid has been identified as a potential covalent anticancer agent . The primary target of this compound is the KRAS G12C protein, a key player in various types of cancers .

Mode of Action

The compound interacts with its target through a covalent bond, a strong type of chemical bond that ensures a stable and enduring interaction . This interaction leads to the inhibition of the KRAS G12C protein, thereby preventing it from promoting cancer cell growth .

Biochemical Pathways

Given its target, it is likely that it impacts the ras/mapk pathway, a critical signaling pathway involved in cell proliferation and survival .

Pharmacokinetics

The compound’s carboxylic acid moiety is a common feature in many drugs and is known to play a crucial role in drug absorption and distribution .

Result of Action

The compound’s action results in significant anticancer activity. For instance, one derivative of imidazo[1,2-a]pyrazine, compound I-11, has shown potent anticancer effects against KRAS G12C-mutated NCI-H358 cells . Another derivative, compound 12b, has demonstrated promising anticancer activity against various cancer cells, including Hep-2, HepG2, MCF-7, and A375 .

Action Environment

The action of imidazo[1,2-a]pyrazine-3-carboxylic acid can be influenced by various environmental factors. For instance, the presence of electron-donating and withdrawing groups on the compound can affect its reactivity . Additionally, the compound’s stability and efficacy can be influenced by storage conditions .

properties

IUPAC Name

imidazo[1,2-a]pyrazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-3-9-6-4-8-1-2-10(5)6/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBLRUPBVBHCTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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